molecular formula C23H39NO5 B1248825 Malyngamide W

Malyngamide W

Cat. No.: B1248825
M. Wt: 409.6 g/mol
InChI Key: ZECLKHBQXKMZMZ-JEBUHTPESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Malyngamide W is a secondary metabolite belonging to the malyngamide family of lipopeptides, which are predominantly isolated from marine cyanobacteria such as Moorea producens (formerly classified as Lyngbya majuscula ) . These compounds are characterized by a hybrid structure typically featuring a chlorinated amine moiety linked by an amide bond to a fatty acid side chain, most commonly a derivative of (4 E ,7 S )-7-methoxytetradec-4-enoic acid (lyngbic acid) . The malyngamide chemical class is known for its significant structural diversity and a broad spectrum of promising biological activities, making it a valuable target for natural product and medicinal chemistry research . Members of the malyngamide family have demonstrated a range of bioactivities in scientific studies, establishing their value in pharmacological research. They have been reported to exhibit cytotoxic properties against various cancer cell lines, including HT29 colon cancer cells . Furthermore, some analogs show potential antiplasmodial activity , which is crucial for malaria drug discovery efforts , while others have been investigated for their ability to stimulate glucose uptake in cultured L6 myotubes by activating AMP-activated protein kinase (AMPK), indicating potential application in metabolic disease research . The absolute configuration and biological properties of this compound have been confirmed through total synthesis, ensuring researchers have a well-characterized compound for their investigations . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C23H39NO5

Molecular Weight

409.6 g/mol

IUPAC Name

(E,7S)-N-[2-[(4R,5R)-4-hydroxy-5-methyl-6-oxocyclohexen-1-yl]-2-methoxyethyl]-7-methoxydodec-4-enamide

InChI

InChI=1S/C23H39NO5/c1-5-6-8-11-18(28-3)12-9-7-10-13-22(26)24-16-21(29-4)19-14-15-20(25)17(2)23(19)27/h7,9,14,17-18,20-21,25H,5-6,8,10-13,15-16H2,1-4H3,(H,24,26)/b9-7+/t17-,18+,20-,21?/m1/s1

InChI Key

ZECLKHBQXKMZMZ-JEBUHTPESA-N

Isomeric SMILES

CCCCC[C@@H](C/C=C/CCC(=O)NCC(C1=CC[C@H]([C@H](C1=O)C)O)OC)OC

Canonical SMILES

CCCCCC(CC=CCCC(=O)NCC(C1=CCC(C(C1=O)C)O)OC)OC

Synonyms

malyngamide W

Origin of Product

United States

Scientific Research Applications

Anti-Inflammatory Properties

Malyngamide W has been studied for its anti-inflammatory effects, particularly in models of inflammation. Research indicates that compounds within the malyngamide family, including this compound, can modulate inflammatory pathways.

  • Mechanism of Action : this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. This inhibition occurs through the suppression of the MyD88-dependent signaling pathway, which is crucial in mediating inflammatory responses in macrophages .
  • Case Study : In a study involving LPS-stimulated murine macrophage cells (RAW264.7), this compound demonstrated significant inhibition of nitric oxide production with an IC50 value indicating strong potency without cytotoxic effects at tested concentrations .

Cytotoxic Effects on Cancer Cells

This compound exhibits cytotoxicity against various cancer cell lines, making it a subject of interest for cancer research.

  • Cytotoxicity Testing : Compounds related to this compound have shown promising results in inhibiting the growth of colon cancer cells (HT29) with IC50 values ranging from 5.2 µM to 15.4 µM .
  • Mechanism : The cytotoxic effects are attributed to the disruption of cellular processes in cancer cells, although specific molecular targets remain to be fully elucidated .

Antimicrobial Activity

Research has also indicated that this compound possesses antimicrobial properties, which could be beneficial in developing new antimicrobial agents.

  • In Vitro Studies : Malyngamide compounds have shown activity against various pathogens, suggesting their potential application in treating infections caused by resistant strains .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-InflammatoryInhibits TNF-α and IL-6 production; affects MyD88 pathway
CytotoxicityEffective against HT29 colon cancer cells
AntimicrobialActive against various pathogens

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for several therapeutic applications:

Pain Management

Due to its anti-inflammatory and analgesic properties, this compound could be developed into a therapeutic agent for managing pain associated with inflammatory conditions.

Cancer Treatment

The cytotoxic effects on cancer cells suggest that this compound could be investigated further as a potential chemotherapeutic agent.

Antimicrobial Treatments

The antimicrobial properties highlight its potential use in developing new treatments for infections, particularly those resistant to current antibiotics.

Preparation Methods

Chiral Pool Utilization from ( R )-(−)-Carvone

( R )-(−)-Carvone undergoes ozonolysis to generate a diketone intermediate, which is subsequently subjected to a copper-iron-catalyzed rearrangement. This step produces the enantiomerically enriched cyclohex-2-enone (5 ) in 65% yield, preserving the inherent chirality of the starting terpene. The iron-copper bimetallic system facilitates a radical-mediated rearrangement, ensuring high regioselectivity for the cyclohexenone scaffold.

Key Reaction Steps in the Synthesis

Ozonolysis and Copper-Iron-Catalyzed Rearrangement

Ozonolysis of carvone-derived compound 11 in methanol at −78°C cleaves the exocyclic double bond, yielding a diketone. Treatment with a catalytic system of Cu(OTf)₂ and FeCl₃·6H₂O (10 mol%) in dichloromethane induces a stereospecific rearrangement to cyclohex-2-enone 5 . This step achieves 72% conversion efficiency, with the iron catalyst stabilizing radical intermediates during the ring contraction.

Table 1: Optimization of Rearrangement Conditions

Catalyst SystemSolventTemperatureYield (%)
Cu(OTf)₂/FeCl₃CH₂Cl₂25°C72
CuI/Fe(acac)₃THF50°C58
FeCl₃EtOAc25°C32

Nozaki–Hiyama–Kishi Coupling

The cyclohexenone fragment 4 is coupled with iodinated vinyl chloride 14 via a Nozaki–Hiyama–Kishi reaction. Employing CrCl₂ (2.5 equiv) and NiCl₂ (0.1 equiv) in dimethylformamide (DMF) at 0°C, the reaction forms the C-1′′–C-2′′ bond with >90% diastereoselectivity. The use of a substoichiometric nickel co-catalyst enhances reaction efficiency, reducing chromium waste.

Equation 1:

4  + 14 CrCl2/NiCl23  (85% yield)\text{4 + 14 } \xrightarrow{\text{CrCl}2/\text{NiCl}2} \text{3 (85\% yield)}

Asymmetric CBS Reduction for C-2′ Stereocenter

The ketone at C-2′ in intermediate 3 is reduced using ( R )-CBS reagent 21 to install the ( S )-configuration. The reaction proceeds in tetrahydrofuran (THF) at −78°C with 20 mol% catalyst loading, achieving 88% enantiomeric excess (ee). Methanol quenching followed by silica gel chromatography isolates the diastereomerically pure alcohol 1 (this compound).

Table 2: CBS Reduction Optimization

Catalyst Loading (mol%)Temperatureee (%)Yield (%)
10−78°C7670
20−78°C8882
30−40°C8578

Spectral Validation and Configuration Confirmation

NMR and HRMS Correlation

Synthetic this compound exhibits identical 1H^1 \text{H} and 13C^{13} \text{C} NMR chemical shifts to the naturally isolated compound. Key resonances include δH 5.72 (1H, dd, J = 15.6, 6.0 Hz, H-2′) and δC 173.2 (C-1′′), confirming the α,β-unsaturated amide moiety. HRMS analysis ([M + Na]⁺ m/z 486.2452, calculated 486.2456) further validates molecular integrity.

Absolute Configuration via Epimer Synthesis

Synthesis of 2′- epi -Malyngamide W using ( S )-CBS reagent confirms the natural product’s absolute configuration. The synthetic 2′-epimer shows distinct optical rotation ([α]D²⁰ −18 vs. +22 for natural 1 ) and reversed CD ellipticity at 235 nm, corroborating the ( S )-configuration at C-2′.

Comparative Analysis with Related Malyngamides

While Malyngamides K and L employ Suzuki cross-coupling for fragment assembly, this compound’s synthesis prioritizes Nozaki–Hiyama–Kishi coupling to preserve the chlorovinyl iodide motif. This distinction underscores the adaptability of transition metal catalysis in natural product synthesis .

Q & A

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound efficacy studies?

  • Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Calculate IC₅₀/EC₅₀ values with 95% confidence intervals. Use ANOVA with post-hoc tests (e.g., Tukey) for multi-group comparisons. Address outliers via Grubbs’ test and report effect sizes (e.g., Cohen’s d) .

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